![molecular formula C16H28Cl2N2O3 B4658037 (4-piperidinylmethyl)(2,4,5-trimethoxybenzyl)amine dihydrochloride](/img/structure/B4658037.png)
(4-piperidinylmethyl)(2,4,5-trimethoxybenzyl)amine dihydrochloride
Overview
Description
(4-piperidinylmethyl)(2,4,5-trimethoxybenzyl)amine dihydrochloride, also known as PMTBA, is a chemical compound that has been studied extensively in the field of neuroscience. This compound has shown potential in the treatment of various neurological disorders, including depression, anxiety, and addiction. In
Mechanism of Action
The exact mechanism of action of (4-piperidinylmethyl)(2,4,5-trimethoxybenzyl)amine dihydrochloride is not yet fully understood, but it is believed to work through modulation of the brain's serotonin and dopamine systems. (4-piperidinylmethyl)(2,4,5-trimethoxybenzyl)amine dihydrochloride has been shown to increase levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(4-piperidinylmethyl)(2,4,5-trimethoxybenzyl)amine dihydrochloride has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase levels of serotonin and dopamine in the brain, as well as increase the expression of certain genes related to these neurotransmitter systems. (4-piperidinylmethyl)(2,4,5-trimethoxybenzyl)amine dihydrochloride has also been shown to decrease the activity of certain enzymes involved in the breakdown of these neurotransmitters.
Advantages and Limitations for Lab Experiments
One advantage of (4-piperidinylmethyl)(2,4,5-trimethoxybenzyl)amine dihydrochloride is that it is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are a number of potential future directions for research on (4-piperidinylmethyl)(2,4,5-trimethoxybenzyl)amine dihydrochloride. One area of interest is its potential as a treatment for addiction, particularly to drugs such as cocaine and nicotine. Another area of interest is its potential as a treatment for depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of (4-piperidinylmethyl)(2,4,5-trimethoxybenzyl)amine dihydrochloride and to identify any potential side effects or limitations of its use.
Conclusion:
Overall, (4-piperidinylmethyl)(2,4,5-trimethoxybenzyl)amine dihydrochloride is a promising compound that has shown potential in the treatment of various neurological disorders. While further research is needed to fully understand its mechanism of action and potential applications, it represents an exciting area of research in the field of neuroscience.
Scientific Research Applications
(4-piperidinylmethyl)(2,4,5-trimethoxybenzyl)amine dihydrochloride has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have antidepressant and anxiolytic effects in animal models, and has also been studied for its potential in treating addiction to drugs such as cocaine and nicotine.
properties
IUPAC Name |
1-piperidin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-19-14-9-16(21-3)15(20-2)8-13(14)11-18-10-12-4-6-17-7-5-12;;/h8-9,12,17-18H,4-7,10-11H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKDJHOBEOWJQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2CCNCC2)OC)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Piperidin-4-ylmethyl)(2,4,5-trimethoxybenzyl)amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.